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Compound Name: 4-Chloro-1-methyl-1H-indole

CAS No.: 77801-91-3

Cat. No.: B3284055

Get Quote

Executive Summary: The Scaffold Advantage
In the landscape of modern drug discovery, 1-methyl-4-chloroindole represents a "privileged

scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] While

its parent compound, 4-chloroindole, is historically significant as a precursor to chlorinated

auxins (plant hormones), the N-methylated derivative has emerged as a critical intermediate in

oncology, specifically in the synthesis of Third-Generation EGFR Tyrosine Kinase Inhibitors

(TKIs).[1]

The strategic value of this molecule lies in its dual functionality:

The C4-Chloro Handle: A sterically demanding, lipophilic substituent that can fill hydrophobic

pockets in kinase domains or serve as a site for cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig) to introduce complexity.[1]

The N-Methyl Group: distinct from the NH-indole, the N-methyl group improves solubility,

prevents non-specific hydrogen bonding, and modulates metabolic stability, making it ideal

for orally bioavailable drugs.[1]
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Chemical Architecture & Reactivity Profile[1]
Property Specification

Chemical Name 1-Methyl-4-chloroindole

CAS Number 77801-91-3

Molecular Formula C₉H₈ClN

Molecular Weight 165.62 g/mol

Key Precursor 4-Chloroindole (CAS 25235-85-2)

Primary Reactivity
Electrophilic Aromatic Substitution (C3), Cross-

Coupling (C4)

The "Switchable" Reactivity
The 1-methyl-4-chloroindole scaffold offers two distinct sites for functionalization, controlled by

reaction conditions:

C3-Position (Nucleophilic): The electron-rich pyrrole ring allows for facile electrophilic

aromatic substitution (S_EAr).[1] This is the primary gateway for coupling with pyrimidines to

form the "Indole-Pyrimidine-Aniline" triad seen in drugs like Osimertinib (Tagrisso) and

Oritinib.[1]

C4-Position (Electrophilic): The chlorine atom at C4 is less reactive than bromine or iodine

but can be activated using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos) for cross-

coupling.[1] This allows for "late-stage diversification" of the scaffold.[1]

Therapeutic Application: EGFR Kinase Inhibitors
The most high-value application of 1-methyl-4-chloroindole is in the synthesis of inhibitors

targeting the Epidermal Growth Factor Receptor (EGFR), particularly mutants (T790M)

resistant to first-generation therapies.[1]

Mechanism of Action
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In third-generation TKIs, the indole moiety functions as a hinge-binder.[1] The 1-methyl group

positions the molecule within the ATP-binding pocket, while the 4-chloro substituent can induce

conformational changes or interact with the "gatekeeper" residues, enhancing selectivity for the

mutant kinase over the wild-type.[1]

Synthesis Pathway: The Lewis Acid Coupling
A critical step in producing these inhibitors is the coupling of the indole to a 2,4-

dichloropyrimidine core.[1] Recent process improvements utilize Scandium(III) Triflate and

Zinc(II) Triflate to catalyze this reaction with high regioselectivity.[1]

4-Chloroindole
(CAS 25235-85-2)

1-Methyl-4-chloroindole
(CAS 77801-91-3)

Step 1: N-Protection
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Step 2: C3-Coupling
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Sc(OTf)3 / Zn(OTf)2
Lewis Acid Cat.

EGFR Inhibitor Analog
(e.g., Oritinib Series)

Step 3: SNAr w/ Aniline

Click to download full resolution via product page

Figure 1: Synthetic route from 4-chloroindole to EGFR inhibitor scaffolds, highlighting the

critical C3-coupling step.[1]

Experimental Protocols
The following protocols are derived from optimized patent literature (CN115974845B) and

medicinal chemistry best practices.

Protocol A: Synthesis of 1-Methyl-4-Chloroindole
Objective: Conversion of 4-chloroindole to its N-methylated derivative.[1]
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Reagents: 4-Chloroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide

(1.1 eq), DMF (anhydrous).

Procedure:

Cool a solution of 4-chloroindole in DMF to 0°C under N₂ atmosphere.

Add NaH portion-wise over 15 minutes. Stir for 30 minutes to ensure deprotonation

(cessation of H₂ evolution).

Add Methyl Iodide dropwise.[1]

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1]

Purification: Wash organics with brine, dry over Na₂SO₄, concentrate. Purify via silica gel

chromatography (Hexanes/EtOAc).

Validation: ¹H NMR should show a singlet ~3.7-3.8 ppm (N-Me) and disappearance of the

broad NH singlet.[1]

Protocol B: Sc(OTf)₃-Catalyzed C3-Arylation
Objective: Coupling 1-methyl-4-chloroindole with 2,4-dichloropyrimidine.[1]

Reagents: 1-Methyl-4-chloroindole (1.25 eq), 2,4-Dichloropyrimidine (1.0 eq), Sc(OTf)₃ (0.03

eq), Zn(OTf)₂ (0.37 eq), Acetonitrile (ACN).[1]

Rationale: The combination of Scandium and Zinc triflates acts as a synergistic Lewis Acid

system, activating the pyrimidine toward nucleophilic attack by the indole C3 position while

suppressing polymerization.

Procedure:

Charge a reaction vessel with 2,4-dichloropyrimidine, Sc(OTf)₃, and Zn(OTf)₂.[1]

Add ACN and stir to dissolve.
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Add 1-methyl-4-chloroindole.[1]

Heat to 80°C for 24 hours.

Workup: Dilute with Ethyl Acetate, wash with saturated Na₂CO₃ (to remove metal salts)

and brine.

Yield: Expected yield is 60-75% of the C3-coupled product.[1]

Comparative Analysis: 4-Cl vs. 1-Me-4-Cl[1]
Feature 4-Chloroindole (Parent)

1-Methyl-4-Chloroindole
(Derivative)

Primary Use
Agrochemicals (Auxins),

Precursor

Pharma Intermediates (Kinase

Inhibitors)

H-Bonding Donor (NH) and Acceptor
Acceptor Only (N-Me blocks

donor)

Solubility Moderate Improved in organic solvents

Metabolic Stability
Susceptible to N-

glucuronidation
Resistant to N-glucuronidation

Key Reaction Vilsmeier-Haack (Formylation) Friedel-Crafts w/ Pyrimidines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. CN115974845B - Preparation method of Ornitinib intermediate - Google Patents
[patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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